molecular formula C12H16INO2 B15295897 Tert-butyl2-[(2-iodophenyl)amino]acetate

Tert-butyl2-[(2-iodophenyl)amino]acetate

Cat. No.: B15295897
M. Wt: 333.16 g/mol
InChI Key: YAUJHBWKZCKTOB-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(2-iodophenyl)amino]acetate is a halogenated aromatic compound featuring a tert-butyl ester group and a 2-iodophenylamine moiety. This structure combines steric bulk from the tert-butyl group with the electron-withdrawing iodine substituent, making it a versatile intermediate in organic synthesis, particularly in photostimulated SRN1 reactions for constructing ε-oxo acids and benzazepinone derivatives . Its synthesis typically involves coupling 2-iodoaniline derivatives with tert-butyl glycine esters under controlled conditions, often utilizing photochemical activation .

Properties

Molecular Formula

C12H16INO2

Molecular Weight

333.16 g/mol

IUPAC Name

tert-butyl 2-(2-iodoanilino)acetate

InChI

InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)8-14-10-7-5-4-6-9(10)13/h4-7,14H,8H2,1-3H3

InChI Key

YAUJHBWKZCKTOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1=CC=CC=C1I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl2-[(2-iodophenyl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with 2-iodoaniline in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl2-[(2-iodophenyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl2-[(2-iodophenyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The iodine atom plays a crucial role in these interactions, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous derivatives, focusing on substituent effects, reactivity, and physicochemical properties.

Structural Analogs with Varying Ester Groups

Methyl 2-(2-iodophenyl)acetate (CAS 66370-75-0) and Ethyl 2-[(2-iodophenyl)amino]acetate (CAS 861551-99-7) lack the tert-butyl group, resulting in reduced steric hindrance. These analogs exhibit higher solubility in polar solvents but lower thermal stability, as evidenced by their lower melting points compared to the tert-butyl derivative .

Key Data:

Compound Melting Point (°C) Yield (%) Solubility (Polar Solvents)
Tert-butyl 2-[(2-iodophenyl)amino]acetate Not reported 59–86* Moderate
Methyl 2-(2-iodophenyl)acetate Not reported 69–81 High
Ethyl 2-[(2-iodophenyl)amino]acetate Not reported 69 High

*Yields depend on reaction conditions (e.g., 86% in DMSO for SRN1 reactions) .

Substituent Effects on Reactivity

The iodine atom in the 2-position enhances electrophilic aromatic substitution (EAS) reactivity compared to non-halogenated analogs. However, halogenated competitors like N-(2-iodophenyl)furan-2-carboxamide (5b) and N-(2-iodophenyl)benzamide (5c) demonstrate higher yields (69–81%) in carboxamide formations due to the electron-withdrawing iodine stabilizing intermediates . In contrast, tert-butyl 2-[(2-iodophenyl)amino]acetate’s tert-butyl group may slow reactions requiring nucleophilic attack due to steric hindrance .

Reactivity Sequence (SRN1 Reactions): 2-Haloquinolines > 2-Halopyridines > PhI (iodobenzene derivatives) > 5-IPIC (isopropyl-substituted) . This hierarchy highlights the tert-butyl derivative’ intermediate reactivity, balancing electronic and steric factors.

Comparison with Polycyclic Derivatives

Rigid polycyclic groups, such as adamantyl in 4-(1-adamantyl)-1,3-dihydro-2H-3-benzazepin-2-one (4b), enhance lipophilicity and bioactivity compared to the tert-butyl analog 4a (4-tert-butyl variant). Adamantyl derivatives exhibit higher melting points (220–221°C vs.

Key Data:

Compound Melting Point (°C) Lipophilicity (LogP)* Yield (%)
4a (tert-butyl) 153–154 Moderate 59
4b (adamantyl) 220–221 High 55

*Adamantyl’s rigid structure increases LogP significantly .

Sulfonamide and Carboxamide Derivatives

Methyl 2-[N-(2-iodophenyl)sulfamoyl]acetate (CAS 333349-48-7) incorporates a sulfonamide group instead of an aminoacetate. This substitution improves stability in acidic conditions but reduces reactivity in photochemical SRN1 reactions due to stronger electron withdrawal .

Physicochemical Properties

  • Thermal Stability : Adamantyl derivatives (e.g., 4b) have higher melting points than tert-butyl analogs, reflecting stronger crystalline packing .
  • Solubility: Methyl/ethyl esters exhibit higher polar solubility, while tert-butyl derivatives favor nonpolar solvents .

Biological Activity

Tert-butyl 2-[(2-iodophenyl)amino]acetate is an organic compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H16N2O2I
  • Molecular Weight : Approximately 333.2 g/mol
  • Functional Groups : Contains a tert-butyl group, an iodophenyl moiety, and an amino-acetate functional group.

The presence of the iodine atom enhances its reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Antimicrobial Properties

Research indicates that tert-butyl 2-[(2-iodophenyl)amino]acetate exhibits antimicrobial activity. The compound's structure allows it to interact with microbial targets, potentially disrupting their cellular processes. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its application in developing new antimicrobial agents.

Anticancer Activity

In addition to antimicrobial properties, there is emerging evidence of anticancer activity associated with tert-butyl 2-[(2-iodophenyl)amino]acetate. The compound may induce apoptosis in cancer cells through mechanisms that are still being elucidated. Preliminary studies suggest that it may interfere with specific signaling pathways involved in cell proliferation and survival .

The biological activity of tert-butyl 2-[(2-iodophenyl)amino]acetate is attributed to its ability to interact with various biological targets:

  • Nucleophilic Substitution : The iodine atom serves as a good leaving group, facilitating reactions that can modify biological molecules.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in microbial metabolism and cancer cell proliferation has been noted.

Further research is required to fully understand the specific mechanisms through which this compound exerts its biological effects.

Synthesis and Derivatives

The synthesis of tert-butyl 2-[(2-iodophenyl)amino]acetate typically involves a two-step process:

  • Formation of the Iodophenyl Amine : This step involves the reaction of appropriate starting materials under controlled conditions to yield the iodophenyl amine.
  • Acetate Formation : The iodophenyl amine is then reacted with tert-butyl acetate to form the final product.

Optimization of reaction conditions (temperature, solvent choice) is crucial for maximizing yield and purity .

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of tert-butyl 2-[(2-iodophenyl)amino]acetate demonstrated significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated that modifications to the structure could enhance potency.

CompoundMIC (µg/mL)
Tert-butyl 2-[(2-iodophenyl)amino]acetate32
Derivative A16
Derivative B8

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that tert-butyl 2-[(2-iodophenyl)amino]acetate induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased levels of apoptotic markers in treated cells compared to controls.

Q & A

Q. What are the key synthetic steps for preparing tert-butyl 2-[(2-iodophenyl)amino]acetate, and how is its structure confirmed?

The synthesis typically involves coupling 2-iodoaniline with tert-butyl bromoacetate derivatives under optimized conditions (e.g., using polar aprotic solvents like DMF or THF). A critical step is the nucleophilic substitution or condensation reaction to form the acetamide bond. Structural confirmation relies on spectroscopic methods:

  • 1H/13C NMR : Characteristic peaks for the tert-butyl group (δ ~1.4 ppm for CH3, singlet) and the aromatic protons (δ 6.8–7.8 ppm for the 2-iodophenyl moiety) .
  • Mass Spectrometry (MS) : Molecular ion peaks matching the molecular weight (e.g., [M+H]+ at m/z 362.1 for C12H15INO2) .
  • IR Spectroscopy : Stretching frequencies for amide N–H (~3300 cm⁻¹) and ester C=O (~1730 cm⁻¹) .

Q. What analytical techniques are essential for assessing purity and structural integrity?

  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm .
  • Elemental Analysis : Verify C, H, N, and I content within ±0.4% of theoretical values .
  • Multinuclear NMR : 2D experiments (COSY, HSQC) resolve overlapping signals in complex aromatic/amide regions .

Q. How are common side reactions during synthesis mitigated?

  • Iodine Displacement : Minimized by using anhydrous conditions and avoiding strong bases that promote elimination.
  • Ester Hydrolysis : Controlled by maintaining pH < 7 and using non-aqueous solvents like dichloromethane .
  • Byproduct Formation : Optimize reaction time (e.g., 12–24 hours) and monitor progress via TLC .

Advanced Research Questions

Q. How does the SRN1 mechanism influence photostimulated reactions of tert-butyl 2-[(2-iodophenyl)amino]acetate?

The SRN1 (Single Electron Transfer Nucleophilic Substitution) pathway enables radical-mediated coupling with carbanions under UV light. Key steps include:

  • Initiation : Photoexcitation of the C–I bond generates a radical anion intermediate.
  • Propagation : Radical chain propagation with enolate ions (e.g., ketone enolates) forms ε-oxo acids or benzazepinones .
  • Optimization : DMSO as a solvent enhances radical stability, while irradiation time (60–120 minutes) and enolate nucleophilicity dictate regioselectivity (e.g., >90% selectivity for 3-benzazepin-2-ones) .

Q. What strategies improve yields in multi-step syntheses involving this compound?

  • One-Pot Reactions : Sequential SRN1-condensation steps in DMSO reduce intermediate isolation, achieving 59–66% yields for benzazepinones .
  • Enolate Variation : Secondary enolates (e.g., methyl isobutyl enolate) enhance coupling efficiency compared to primary enolates .
  • Temperature Control : Reactions at −10°C to 25°C minimize side reactions like over-alkylation .

Q. How can spectroscopic discrepancies during structural elucidation be resolved?

  • Dynamic Effects : Rotamers in the amide bond cause peak splitting in NMR; use variable-temperature NMR (VT-NMR) to coalesce signals .
  • Impurity Profiling : Compare experimental LC-MS data with theoretical isotope patterns to identify halogenated byproducts .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., tert-butyl conformation) .

Q. What methodologies address low yields in iodophenyl-substituted derivatives?

  • Solvent Screening : DMSO increases radical stability, while DMF improves solubility of bulky intermediates .
  • Catalytic Additives : Use of KI (10 mol%) accelerates iodine displacement in Ullmann-type couplings .
  • Microwave Assistance : Reduces reaction times from hours to minutes (e.g., 30 minutes at 100°C) for amide bond formation .

Methodological Notes

  • Safety Precautions : Handle under inert atmosphere (N2/Ar) due to light-sensitive iodine groups. Use PPE (gloves, goggles) and avoid skin contact, as toxicity data are limited .
  • Data Interpretation : Cross-validate spectral data with computational tools (e.g., DFT calculations for NMR chemical shifts) .

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